3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)-
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Overview
Description
5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a chloro group at the 5th position and a 1,1-difluoroethyl group at the 6th position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The chloro and difluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloro and difluoroethyl groups may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinaldehyde: This compound has a trifluoromethyl group instead of a difluoroethyl group, which may affect its chemical properties and reactivity.
Ethyl 5-chloro-6-(1,1-difluoroethyl)nicotinate: This ester derivative has different functional groups, leading to variations in its chemical behavior and applications.
Uniqueness
5-Chloro-6-(1,1-difluoroethyl)nicotinaldehyde is unique due to the presence of both chloro and difluoroethyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6ClF2NO |
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Molecular Weight |
205.59 g/mol |
IUPAC Name |
5-chloro-6-(1,1-difluoroethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6ClF2NO/c1-8(10,11)7-6(9)2-5(4-13)3-12-7/h2-4H,1H3 |
InChI Key |
MLTPFSSREOWLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C=O)Cl)(F)F |
Origin of Product |
United States |
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